1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative characterized by a substituted phenylurea core linked to a pyrimidine-4-amine moiety. The compound shares structural motifs with several approved and experimental drugs, including kinase inhibitors and ion channel modulators .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-4-11-31-21-13-20(24-14(2)25-21)26-16-6-8-17(9-7-16)27-22(29)28-18-12-15(23)5-10-19(18)30-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJALDJNYMSPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Urea-Based Anticancer Agents
- Sorafenib (Nexavar®) and Regorafenib (Stivarga®) : These FDA-approved kinase inhibitors feature a diarylurea core. While the target compound shares the urea linkage, its pyrimidine-4-amine substituent differs from the trifluoromethyl-isopropyl groups in Sorafenib. This structural variation may influence kinase selectivity and binding affinity .
- Compound 1 from : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea incorporates a pyrrole-carbonyl group instead of a pyrimidine.
Piperazine Derivatives ()
- Compound 23 : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine shares the 5-chloro-2-methoxyphenyl group with the target compound but replaces the urea-pyrimidine scaffold with a piperazine-ethyl-benzodioxole system. This substitution likely alters pharmacokinetics, as piperazines enhance solubility but reduce membrane permeability compared to urea derivatives .
KCa Channel Modulators ()
- NS1608: N-(3-Trifluoromethyl)phenyl N′-(2-hydroxy-5-chlorophenyl) urea is a urea-based KCa1.1 channel opener. However, the pyrimidine-4-amine group may confer distinct selectivity profiles .
Urea Derivatives ()
- One-Step vs. Two-Step Synthesis : The urea derivative in was synthesized via a one-step method using phosphorous trioxide and triethylamine (72% yield), while a two-step approach involving phenyl carbonate intermediates achieved lower efficiency. The target compound may require similar conditions due to its urea linkage .
- Pyrimidine-Amine Synthesis (): The synthesis of 5-[(4-Ethoxyphenyl)amino]methyl-N-(3-trifluoromethyl)phenyl-6-methyl-2-phenylpyrimidine-4-amine (10a) involved refluxing THF with p-phenetidine (78.5% yield). The target compound’s pyrimidine-4-amine group might necessitate analogous nucleophilic substitution steps .
Purification and Characterization
- Chromatography : Both the target compound and analogs (e.g., ) rely on silica gel chromatography for purification, suggesting shared challenges in isolating polar urea derivatives .
- Spectroscopic Confirmation : NMR (e.g., δ 121.07 ppm for aromatic carbons in ) and HRMS (e.g., m/z 336.1342 [M+H]+ in ) are critical for structural validation, as seen in related compounds .
Anticancer Potential
- Kinase Inhibition : The pyrimidine-4-amine group in the target compound may mimic ATP-binding sites in kinases, similar to Sorafenib. However, the lack of a trifluoromethyl group (as in Regorafenib) could reduce potency .
- Platelet Aggregation Inhibition () : A related urea derivative (compound 7) showed antiplatelet activity in vitro and in vivo. The target compound’s structural similarity suggests possible cardiovascular applications, though this requires experimental validation .
Ion Channel Modulation
- The target compound’s methoxy and propoxy substituents may enhance blood-brain barrier penetration compared to NS1608’s hydroxyl group .
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea represents a novel structure within the category of urea derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrimidinyl moiety. The presence of these functional groups is crucial for its biological activity, particularly in targeting specific receptors or enzymes.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 363.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Pending Registration] |
The compound has been studied for its interaction with various biological targets, particularly in the context of cannabinoid receptors . Research indicates that it may act as an allosteric modulator of the CB1 receptor, influencing G protein coupling and potentially offering therapeutic avenues for conditions like obesity and metabolic disorders .
Anti-obesity Potential
Studies have suggested that compounds similar to This compound exhibit significant anorectic effects. For instance, the compound PSNCBAM-1, which shares structural similarities, was shown to reduce food intake and body weight in animal models .
Complement Inhibition
Another area of interest is the compound's potential as a complement inhibitor . Analogous structures have demonstrated efficacy in inhibiting complement pathways, which are critical in inflammatory responses. The introduction of specific side chains has been shown to enhance their inhibitory activity significantly, with optimized derivatives achieving low IC50 values (as low as 13 nM) .
Table 2: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| CB1 Modulation | Anorectic effects observed | |
| Complement Inhibition | Low IC50 values indicating potent inhibition |
Case Study 1: Anorectic Effects
In a study involving PSNCBAM-1, researchers observed that the compound not only reduced food intake but also influenced metabolic parameters positively. This study highlights the potential of similar compounds in developing anti-obesity therapies .
Case Study 2: Complement Pathway Inhibition
A series of urea derivatives were tested for their ability to inhibit complement activation. The results indicated that specific modifications to the urea structure could lead to enhanced potency against complement components C9 and C3 . This suggests that This compound could be a candidate for further exploration in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
